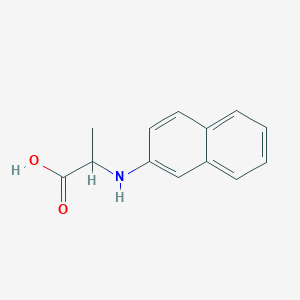

N-Naphthalen-2-ylalanine

説明

Structure

3D Structure

特性

CAS番号 |

93222-39-0 |

|---|---|

分子式 |

C13H13NO2 |

分子量 |

215.25 g/mol |

IUPAC名 |

2-(naphthalen-2-ylamino)propanoic acid |

InChI |

InChI=1S/C13H13NO2/c1-9(13(15)16)14-12-7-6-10-4-2-3-5-11(10)8-12/h2-9,14H,1H3,(H,15,16) |

InChIキー |

RWLSBXBFZHDHHX-UHFFFAOYSA-N |

SMILES |

CC(C(=O)O)NC1=CC2=CC=CC=C2C=C1 |

正規SMILES |

CC(C(=O)O)NC1=CC2=CC=CC=C2C=C1 |

配列 |

A |

製品の起源 |

United States |

Advanced Synthetic Methodologies and Stereoselective Approaches for N Naphthalen 2 Ylalanine and Its Derivatives

Chemo-Enzymatic Synthesis Routes for N-Naphthalen-2-ylalanine

Chemo-enzymatic synthesis provides an efficient and stereoselective pathway to produce optically pure this compound. This approach synergistically combines chemical synthesis to create a precursor molecule with an enzymatic reaction to introduce chirality with high precision.

A notable method involves a transamination reaction catalyzed by a hyper-thermostable aminotransferase, for instance, from the extreme thermophile Thermococcus profundus. researchgate.net The process typically starts with the chemical synthesis of the corresponding α-keto acid, 3-(2-naphthyl)pyruvic acid (NPA). This precursor is then subjected to an enzymatic transamination reaction. researchgate.net In this step, the aminotransferase enzyme facilitates the transfer of an amino group from a donor molecule, such as L-glutamate, to the NPA. researchgate.net

The reaction equilibrium can be advantageously shifted towards the product, 3-(2-naphthyl)-L-alanine (Nal), due to its low solubility in the reaction medium, which causes it to precipitate out. researchgate.net This strategy has been shown to produce optically pure Nal (with an enantiomeric excess greater than 99%) at a high yield of 93% from its keto acid precursor. researchgate.net Such chemo-enzymatic strategies are advantageous as they combine the versatility of chemical synthesis with the unparalleled stereoselectivity of biocatalysis. researchgate.net

Solid-Phase Peptide Synthesis (SPPS) Strategies for Incorporating this compound

Solid-Phase Peptide Synthesis (SPPS), a cornerstone of modern peptide chemistry developed by R.B. Merrifield, is the standard method for incorporating this compound into peptide chains. americanpeptidesociety.orgscribd.com This technique involves the stepwise assembly of amino acids on an insoluble polymer resin, which simplifies the purification process by allowing for the removal of excess reagents and by-products through simple filtration and washing steps. bachem.comnih.gov

To incorporate this compound, it is used as a building block, typically protected at its N-terminus with a fluorenylmethoxycarbonyl (Fmoc) group. The general SPPS cycle for incorporating Fmoc-N-Naphthalen-2-ylalanine-OH involves:

Deprotection: The N-terminal Fmoc group of the growing peptide chain attached to the resin is removed, usually with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). rsc.org

Activation and Coupling: The carboxylic acid of the incoming Fmoc-N-Naphthalen-2-ylalanine is activated using coupling reagents like HBTU/HOBt. This activated amino acid is then coupled to the newly liberated N-terminus of the resin-bound peptide. rsc.org

Washing: The resin is thoroughly washed to remove unreacted reagents and soluble by-products. bachem.com

This cycle is repeated until the desired peptide sequence is assembled. The bulky naphthalene (B1677914) side chain of this compound can sometimes present challenges, such as aggregation of the growing peptide chain, which may hinder reaction kinetics. sigmaaldrich.com Strategies to overcome this include the use of specialized solvents, chaotropic salts, or the incorporation of backbone-modifying elements like pseudoproline dipeptides in other parts of the sequence. sigmaaldrich.com The use of this compound is particularly valuable in the synthesis of peptide analogues with modified properties, such as the cyclic alpha-melanocyte stimulating hormone (α-MSH) analogues, where its incorporation has been linked to high receptor affinity and selectivity. nih.gov

Solution-Phase Synthetic Protocols for this compound Analogues

While SPPS is dominant, solution-phase peptide synthesis (SPPS) remains a viable and sometimes necessary strategy, particularly for the large-scale production of shorter peptides or complex analogues of this compound. sci-hub.seresearchgate.net In this classical approach, coupling and deprotection reactions are carried out in a homogeneous solution, requiring purification of the intermediate product after each step, often through crystallization or chromatography. researchgate.netgoogle.com

The synthesis of this compound analogues in solution can involve advanced organic chemistry reactions. For instance, a highly efficient route to synthesize a related fluorescent amino acid, L-acridon-2-ylalanine, was developed from L-tyrosine using a Buchwald–Hartwig type coupling reaction in solution. rsc.org This was followed by an intramolecular Friedel–Crafts acylation to form the core structure. rsc.org Similar strategies, employing palladium-catalyzed cross-coupling reactions, can be envisioned for creating diverse this compound analogues with varied aromatic side chains.

A key challenge in solution-phase synthesis is the potential for side reactions and the difficulty in removing by-products, especially with the use of protecting groups. google.com Modern strategies aim to improve efficiency by using novel protecting groups, such as silyl (B83357) esters, and optimized coupling methods like the isostearyl-mixed anhydride (B1165640) approach, which can streamline the process and minimize purification steps. sci-hub.se

Innovative Derivatization Techniques for Enhanced Analytical and Functional Properties

The functionalization of this compound and its analogues is crucial for tailoring their properties for specific applications, ranging from analytical probes to therapeutic leads.

Chiral Derivatization for Stereochemical Assignment of this compound Analogues

Determining the absolute configuration (stereochemistry) of this compound analogues is essential, as biological activity is often stereospecific. A powerful method for this is chiral derivatization, where the amino acid enantiomers are reacted with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. nih.govwikipedia.org Since diastereomers have different physical properties, they can be separated and quantified using standard chromatographic techniques like HPLC. nih.gov

Commonly used CDAs include Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) and its variants. nih.gov The reaction involves the nucleophilic substitution of the fluorine atom on the dinitrophenyl ring by the amino group of the this compound analogue. The resulting diastereomeric products can then be analyzed, often by HPLC-MS, and their elution order compared to standards to assign the D or L configuration. nih.gov In addition to experimental methods, theoretical approaches such as electronic circular dichroism (ECD) calculations and molecular docking simulations are increasingly used to assign stereochemistry and understand chiral recognition mechanisms. nih.gov

| Chiral Derivatizing Agent (CDA) | Common Abbreviation | Analytical Method |

| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide | FDAA (Marfey's Reagent) | HPLC-UV, HPLC-MS |

| 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | HPLC-UV, HPLC-MS |

| (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester | S-NIFE | HPLC-UV, HPLC-MS |

This table summarizes common chiral derivatizing agents used for the stereochemical assignment of amino acids.

Strategies for Modifying this compound for Fluorescent Probes

The inherent fluorescence of the naphthalene moiety makes this compound and its derivatives excellent candidates for fluorescent probes. nih.gov These probes can be incorporated into peptides and proteins to study structure, dynamics, and interactions. acs.org

β-(2-naphthyl)-D-alanine (D-Nal) itself has been successfully used as a fluorescent probe to investigate the structure of melanocortin peptide analogues and their interaction with lipid membranes. nih.gov Its unique fluorescence profile, including a long excited-state lifetime, allows it to be distinguished from other intrinsic fluorophores like tryptophan. nih.gov

Further modification of the naphthalene ring can fine-tune the photophysical properties. A prominent example is 3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (Anap), a derivative that is small, environmentally sensitive, and can be genetically incorporated into proteins in both yeast and mammalian cells. acs.orgacs.org Anap's fluorescence is sensitive to the local environment, making it a powerful tool to report on local structural changes, such as those caused by ligand binding. acs.org Compared to Anap, another fluorescent amino acid, acridon-2-ylalanine (Acd), offers higher quantum yield and greater photostability, making it well-suited for advanced fluorescence studies like FRET. researchgate.netelifesciences.org

| Fluorescent Amino Acid | Excitation Max (nm) | Emission Max (nm) | Key Features |

| β-(2-naphthyl)-D-alanine (D-Nal) | ~280 | ~340 | Intrinsic fluorescence, long lifetime compared to Tryptophan. nih.gov |

| Anap | ~350 | ~450-520 | Environmentally sensitive, genetically encodable. acs.org |

| Acd | ~385 | ~420-450 | High quantum yield, photostable, genetically encodable. researchgate.netelifesciences.org |

This table compares the properties of this compound and related fluorescent amino acid probes.

Functionalization Approaches for Peptidomimetic Scaffolds

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and oral bioavailability. escholarship.org this compound and its analogues, with their bulky and hydrophobic side chains, are valuable components in the design of peptidomimetic scaffolds. nih.govchemrxiv.org

These amino acids can be incorporated into various scaffolds to mimic key hydrophobic residues found at protein-protein interaction interfaces. chemrxiv.org

Heterocyclic Scaffolds: The naphthalene group can be attached to or incorporated within heterocyclic structures like diazepines or triazoles to create rigidified conformations that can selectively target proteins. escholarship.orgmdpi.com

Peptoid Scaffolds: Peptoids, or oligomers of N-substituted glycines, are a major class of peptidomimetics. mdpi.com The naphthalene moiety can be introduced as a side chain during peptoid synthesis. Post-synthesis modification techniques, such as copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), offer a versatile way to attach naphthalenyl groups to a pre-assembled peptoid backbone, allowing for the creation of complex, multivalent structures. holublab.com

Anthranilamide Scaffolds: In studies of short amphiphilic antibacterial agents, attaching a naphthoyl substituent (a functional group derived from naphthalene) to an anthranilamide backbone was shown to have a profound effect on biological activity, highlighting the importance of this group in modulating interactions with bacterial membranes. nih.gov

The rational design of these scaffolds involves balancing the hydrophobic nature of the naphthalene group with more polar elements in the backbone to maintain drug-like properties. chemrxiv.org

High Resolution Structural Characterization and Conformational Dynamics of N Naphthalen 2 Ylalanine

Advanced Spectroscopic Analysis for N-Naphthalen-2-ylalanine Structural Elucidation

Spectroscopic methods are indispensable tools for probing the molecular structure of this compound. By interacting with the molecule using various forms of electromagnetic radiation, these techniques reveal detailed information about its atomic arrangement, bonding, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the conformational dynamics of molecules in solution. montana.edunumberanalytics.com For this compound, ¹H NMR provides characteristic signals that can be assigned to specific protons within the molecule. In D₂O, the aromatic protons of the naphthyl group typically appear as a multiplet in the range of δ 7.25–7.80 ppm. The α-proton (α-CH) resonates as a quartet around δ 4.30 ppm, while the β-protons (β-CH₂) show distinct signals as doublet of doublets at approximately δ 3.15 ppm and δ 2.95 ppm.

Dynamic NMR studies are particularly useful for examining processes like conformational changes and restricted rotation. montana.edunih.gov The principles of dynamic NMR rely on the fact that if a nucleus exchanges between different magnetic environments, the appearance of its NMR signal will depend on the rate of this exchange. montana.edu By analyzing changes in the NMR spectrum, such as line broadening or the coalescence of signals at different temperatures, it is possible to determine the energy barriers for these dynamic processes. montana.edunih.gov When this compound is part of a larger peptide, techniques like 2D-NOESY or 2D-ROESY can provide through-space correlations between protons, yielding interatomic distance restraints that are crucial for calculating three-dimensional structures. digitellinc.com Furthermore, variable temperature NMR experiments can identify intramolecular hydrogen bonds, which are important for understanding the conformational preferences of molecules containing this amino acid. digitellinc.com Combining NMR data with computational methods, such as molecular dynamics simulations, offers a more complete picture of the molecule's conformational landscape in solution. numberanalytics.comdigitellinc.com

Table 1: Representative ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ) in D₂O |

|---|---|

| Naphthyl-H | 7.25–7.80 (m) |

| α-CH | 4.30 (q) |

| β-CH₂ | 3.15 (dd), 2.95 (dd) |

Data derived from representative literature values.

Mass Spectrometry Techniques for Molecular Characterization of this compound and its Bioconjugates

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound and its derivatives with high accuracy. evitachem.com High-resolution mass spectrometry, such as that performed on an Orbitrap instrument, can determine the mass of a molecule with an accuracy of less than 1 mDa, allowing for unambiguous formula determination. uni-wuerzburg.de The calculated molecular weight of this compound (C₁₃H₁₃NO₂) is 215.25 g/mol . nih.govvulcanchem.com

When this compound is incorporated into peptides or other bioconjugates, electrospray ionization (ESI) mass spectrometry is the method of choice for characterization. uni-wuerzburg.de ESI is a soft ionization technique that allows large, non-volatile molecules to be transferred into the gas phase as charged ions with minimal fragmentation. uni-wuerzburg.de This is particularly useful for analyzing the products of bioorthogonal "click" reactions used to create organometallic peptide bioconjugates. uni-wuerzburg.de For larger biomolecules, the formation of multiply charged ions allows for their detection within the typical mass range of the spectrometer. uni-wuerzburg.de The coupling of liquid chromatography (LC) with mass spectrometry (LC-MS) enables the separation of complex mixtures before MS analysis, which is essential for studying bioconjugates and their stability under physiological conditions. uni-wuerzburg.delcms.cz Techniques like matrix-assisted laser desorption/ionization (MALDI) time-of-flight (TOF) mass spectrometry are also employed, especially for the analysis of peptides and proteins containing modified amino acids. nih.gov

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Electronic and Vibrational Insights

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The naphthalene (B1677914) moiety of this compound contains a conjugated π-system, which gives rise to strong absorption in the ultraviolet region. researchgate.net A characteristic absorption maximum (λmax) for the π→π* transition of the naphthyl group is observed at approximately 275 nm. vulcanchem.com The Beer-Lambert law can be applied to UV-Vis data to determine the concentration of a substance in solution, provided its molar absorptivity is known. libretexts.org

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, offering insights into the presence of specific functional groups. utdallas.edu The IR spectrum of this compound displays characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear in the range of 3200-3600 cm⁻¹. utdallas.edumsu.edu The C=O stretch of the carboxylic acid group is expected to produce a strong band around 1710 cm⁻¹. utdallas.edu Additionally, C-N stretching absorptions are found between 1000 and 1350 cm⁻¹. msu.edu

Table 2: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Key Feature | Wavelength/Wavenumber |

|---|---|---|

| UV-Vis | λmax (π→π* transition) | ~275 nm |

| IR | N-H stretch (amine) | ~3200-3600 cm⁻¹ |

| IR | C=O stretch (acid) | ~1710 cm⁻¹ |

| IR | C-N stretch | ~1000-1350 cm⁻¹ |

Data compiled from representative literature values. nih.govvulcanchem.comutdallas.edumsu.edu

X-ray Crystallography of this compound and its Complexes

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid, crystalline state. anton-paar.comnih.gov By diffracting X-rays off a single crystal, a detailed electron density map can be generated, from which atomic positions, bond lengths, and bond angles can be determined with high precision. nih.govcam.ac.uk

Biophysical Methods for Conformational Analysis of this compound-Containing Molecules

A variety of biophysical techniques are employed to study the conformation and dynamics of molecules that incorporate this compound, particularly in the context of peptides and proteins. nih.gov These methods provide insights into the molecule's behavior in a more physiological environment.

NMR spectroscopy, as discussed previously, is a cornerstone of biophysical analysis, providing detailed information on structure and dynamics in solution. montana.edudigitellinc.comncbs.res.in It is particularly powerful for studying partially folded or disordered states of proteins. ncbs.res.in

Fluorescence spectroscopy is another key technique, especially when using fluorescent derivatives of this compound, such as acridon-2-ylalanine (Acd). nih.govresearchgate.net Acd is a valuable probe because of its long fluorescence lifetime and its sensitivity to the local environment. researchgate.net Förster Resonance Energy Transfer (FRET) experiments using Acd as either a donor or an acceptor can provide distance information between specific points in a molecule, allowing for the monitoring of conformational changes in real-time. nih.govresearchgate.net For example, the incorporation of Acd into maltose-binding protein allowed for the observation of a 40% increase in FRET efficiency upon maltose (B56501) binding, indicating a significant conformational shift. vulcanchem.com

Circular Dichroism (CD) spectroscopy is another biophysical tool that can be used to assess the secondary structure content of peptides and proteins containing this compound. While not providing atomic-level detail, CD can quickly report on changes in alpha-helical or beta-sheet content upon ligand binding or environmental changes.

Computational methods, such as molecular dynamics (MD) simulations, are often used in conjunction with experimental biophysical data. numberanalytics.comnih.gov MD simulations can model the movement of atoms over time, providing a dynamic picture of the conformational landscape available to the molecule and helping to interpret experimental results from techniques like NMR and FRET. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Acridon-2-ylalanine (Acd) |

| Maltose-binding protein |

| Thermophilic rhodopsin |

| 2-amino-5,6,7,8-tetrahydro-7,7-dimethyl-4-(naphthalen-2-yl)chromen-2-ium-3-olate |

| N-acetylglycine |

| 6-methoxy-2-naphthaldehyde |

| 7-methoxycoumarinylalanine (Mcm) |

| Carboxyfluorescein |

| BODIPY Fl |

| Rhodamine 6G |

| Nitrobenzodioxazole (NBD) |

| Toluene |

| n-hexane |

| N,N-dimethylacetamide |

| N-formyl-l-methionyl-l-leucyl-l-phenylalanine (fMLF) |

| 5-methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile |

| Sucrose |

| Strychnine |

| Rituximab |

| Dithiothreitol (DTT) |

| Tris |

| Ammonium bicarbonate |

| Acetonitrile |

| Trifluoroacetic acid (TFA) |

| Monoolein |

| 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylcholine (POPC) |

| n-dodecyl-β-d-maltoside (DDM) |

| Isopropyl β-d-1-thiogalactopyranoside |

Computational and Theoretical Investigations of N Naphthalen 2 Ylalanine

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, used to investigate the electronic structure, stability, and reactivity of molecules. irjweb.com These calculations are instrumental in understanding the fundamental properties of N-Naphthalen-2-ylalanine, which are largely dictated by its naphthalene (B1677914) ring system and amino acid functionality.

Frontier Molecular Orbital (FMO) theory is a key concept within DFT that analyzes the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and the energy required for its lowest electronic excitation. irjweb.comschrodinger.com A smaller gap generally implies higher reactivity.

Table 1: Calculated Frontier Orbital Energies for Naphthalene This table presents data for the parent naphthalene molecule as a proxy for the aromatic system in this compound.

| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Source |

| DFT | aug-cc-pVQZ | -6.13 | -1.38 | 4.75 | samipubco.com |

| DFT | 6-31G | -5.82 | -1.21 | 4.61 | samipubco.com |

This is an interactive data table. You can sort and filter the data as needed.

Computational methods, particularly Time-Dependent DFT (TD-DFT), are widely used to predict spectroscopic properties such as UV-Vis absorption spectra. ajol.infotu-braunschweig.de These calculations can determine the energies of electronic transitions, like the HOMO to LUMO transition, which correspond to the wavelengths of light a molecule absorbs. schrodinger.com

For this compound, its optical behavior is characterized by the strong UV absorbance of the naphthalene chromophore. Computational studies on related naphthalene-containing compounds have successfully correlated TD-DFT calculations with experimental spectra to confirm molecular structures and understand electronic transitions. researchgate.net The energy of the HOMO-LUMO gap can provide a first approximation of the lowest energy absorption wavelength. For instance, a gap of 4.75 eV for naphthalene corresponds to an absorption in the ultraviolet region. samipubco.com Such calculations are crucial for designing fluorescent probes or understanding the photophysical properties of peptides into which this compound is incorporated. researchgate.net

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Molecular Recognition

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. bonvinlab.orgnih.gov This technique provides a detailed view of the conformational flexibility, stability, and intermolecular interactions of molecules like this compound, especially when incorporated into larger systems such as peptides. mdpi.com

MD simulations have been employed to understand how the substitution of natural amino acids with this compound (2-Nal) affects the structure and dynamics of peptides. In studies of β-hairpin peptides, replacing residues with 2-Nal was found to influence the stability of the folded structure through aromatic interactions. researchgate.net MD simulations, in conjunction with NMR spectroscopy, helped elucidate the three-dimensional structures of these peptide-sugar complexes, revealing how the naphthalene side chain participates in molecular recognition. researchgate.net Another study designed new β-hairpin peptides where valine was replaced by 2-Naphthylalanine. MD simulations provided a molecular picture of the inter-peptide interactions, explaining the observed differences in the self-assembly and branching of the resulting nanofibrils. nih.gov These simulations are vital for understanding how the unique steric and hydrophobic properties of the naphthyl group guide the dynamic behavior and recognition processes of the peptides they are part of.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein. nih.govturkjps.org This method is invaluable in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Table 2: Example of Molecular Docking Results for a Naphthoquinone Derivative This table illustrates typical data obtained from docking studies, in this case for a naphthoquinone derivative against the PI3K protein target, as specific data for this compound was not available.

| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Source |

| Compound 5c | PI3K | -8.59 | Val882, Lys833, Ile831, Ile879, Met953 | scielo.br |

| Compound 5f | PI3K | -8.78 | Val882, Lys833, Ile831, Ile879, Met953 | scielo.br |

| Compound 5g | PI3K | -9.05 | Val882, Lys833, Ile831, Ile879, Met953 | scielo.br |

| Compound 8 | PI3K | -9.39 | Val882, Lys833, Ile831, Ile879, Met953 | scielo.br |

This is an interactive data table. You can sort and filter the data as needed.

In Silico Approaches for Structure-Activity Relationship (SAR) Prediction

In silico approaches for predicting structure-activity relationships (SAR) use computational models to link the chemical structure of a compound to its biological activity. drugdesign.org These methods, including Quantitative Structure-Activity Relationship (QSAR) models, are essential for optimizing lead compounds in drug discovery by predicting the activity of new analogs before they are synthesized. nih.gov

For this compound, SAR studies are almost exclusively conducted in the context of peptides where it is incorporated as an unnatural amino acid. These studies systematically modify peptide sequences to determine the effect of the 2-Nal residue on biological activity. For instance, SAR studies on compstatin, a complement inhibitor, showed that replacing tryptophan at position 4 with 2-Nal increased inhibitory activity compared to the parent peptide. acs.org In another study on peptide aldehyde inhibitors of the proteasome, SAR analysis revealed that a bulky hydrophobic residue like 2-Nal at the P3 position was beneficial for high activity. nih.gov Similarly, extensive SAR studies of a cyclopentapeptide CXCR4 antagonist concluded that 2-Nal was the optimal residue at position 3 for potent activity. uit.no These examples highlight how the specific structural features of this compound—its size, shape, and hydrophobicity—are critical determinants of the activity of the peptides that contain it.

Table 3: Summary of SAR Findings for Cyclopentapeptide CXCR4 Antagonists This table shows the effect of substituting the amino acid at position 3 on the inhibitory activity (IC50) of the peptide.

| Compound (Residue at position 3) | IC50 (µM) | Source |

| 2 (2-Nal) | 0.016 | uit.no |

| 3 (1-Nal) | 5.6 | uit.no |

| 9 (Bsa) | 19 | uit.no |

| 8 (Hch) | 29 | uit.no |

| 7 (Hph) | 31 | uit.no |

| 4 (Phg) | >100 | uit.no |

| 5 (Phe) | >100 | uit.no |

| 13 (Ala) | >100 | uit.no |

This is an interactive data table. You can sort and filter the data as needed.

Mechanistic Elucidation of Biological Activities and Molecular Interactions of N Naphthalen 2 Ylalanine Analogues

Investigation of Enzyme-N-Naphthalen-2-ylalanine Interactions and Inhibition Mechanisms

The interaction of N-Naphthalen-2-ylalanine analogues with enzymes often involves specific binding events that can lead to modulation or inhibition of catalytic activity. The naphthalene (B1677914) group plays a crucial role in these interactions, primarily through hydrophobic contacts within the enzyme's active or allosteric sites.

Research on computationally designed retro-aldol enzymes has highlighted the importance of a hydrophobic pocket designed to bind and orient the substrate's naphthyl group. nih.gov The activity of these enzymes is critically dependent on the interactions between the enzyme and the naphthyl rings. nih.gov Alanine scanning mutagenesis has confirmed that residues forming this hydrophobic binding pocket are essential for catalysis. nih.gov This indicates that the precise orientation and binding of the naphthalene moiety are key determinants of enzymatic function. nih.gov

The mechanisms of enzyme inhibition by small molecules can be broadly categorized as reversible or irreversible. researchgate.nettargetmol.cn Reversible inhibitors, which include competitive and non-competitive types, bind to enzymes through non-covalent interactions. biorxiv.orgfrontiersin.org Competitive inhibitors often resemble the natural substrate and bind to the active site, while non-competitive inhibitors bind to an allosteric site, causing a conformational change that reduces enzyme activity. targetmol.cnbiorxiv.org Irreversible inhibitors, in contrast, typically form strong covalent bonds with the enzyme, leading to permanent inactivation. biorxiv.orgunife.it A specific class known as suicide inhibitors or mechanism-based inactivators are converted into highly reactive molecules by the enzyme's own catalytic mechanism, subsequently leading to its inactivation. unife.it

In the context of this compound analogues, their structural similarity to natural aromatic amino acids like phenylalanine or tyrosine suggests they could act as competitive inhibitors for certain enzymes. Furthermore, the stable interactions formed by transition state analogues, which mimic the high-energy intermediate of a reaction, can lead to very tight, slow-releasing binding, a potent form of inhibition. adooq.com The dynamic motions of a protein's catalytic site are often reduced when such tight-binding inhibitors are present. adooq.com While direct examples of this compound acting as a suicide inhibitor are not prevalent in the reviewed literature, its potential to be engineered into such a molecule for therapeutic or research purposes remains a plausible strategy.

Table 1: Enzyme Interaction and Inhibition Mechanisms

| Interaction Type | Description | Relevance to this compound Analogues |

|---|---|---|

| Hydrophobic Interaction | The naphthalene moiety fits into hydrophobic pockets within the enzyme, orienting the analogue for catalysis or inhibition. nih.gov | Critical for binding and activity in designed retro-aldolases. nih.gov |

| Competitive Inhibition | An analogue structurally similar to the natural substrate competes for the active site, reducing enzyme activity. targetmol.cnbiorxiv.org | Plausible mechanism due to structural similarity to aromatic amino acids. |

| Non-Competitive Inhibition | An analogue binds to an allosteric site, altering the enzyme's conformation and reducing its catalytic efficiency. targetmol.cnbiorxiv.org | A possible mechanism, particularly for more complex derivatives. |

| Transition State Analogue Binding | An analogue mimics the transition state of the enzymatic reaction, binding with very high affinity and inhibiting the enzyme. adooq.com | Leads to tight-binding inhibition and stabilization of the enzyme-inhibitor complex. adooq.com |

Analysis of Protein-Protein and Protein-Ligand Interactions Utilizing this compound Probes

A significant application of this compound analogues is their use as fluorescent probes to study dynamic biological processes. By incorporating these unnatural amino acids into proteins, researchers can gain insights into protein structure, function, folding, and interactions. koreamed.org

One of the key techniques enabled by probes like Anap is Förster Resonance Energy Transfer (FRET). FRET measures the energy transfer between two light-sensitive molecules (a donor and an acceptor). When incorporated into proteins, Anap can act as a FRET partner to monitor processes like peptide binding and protein folding. koreamed.org Another advanced application is the use of bio-orthogonal fluorogenic proximity probes, where fluorescence is activated only when two probes on interacting proteins are brought into close proximity, allowing for real-time detection of PPIs in living cells. whiterose.ac.uk

The genetic code expansion technology is fundamental to this approach. It involves using an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that uniquely recognizes the unnatural amino acid and incorporates it in response to a specific codon (often a stop codon like TAG) in the gene of interest. researchgate.netmdpi.com This has been successfully used to insert Anap and other fluorescent amino acids, such as acridon-2-ylalanine (Acd), into proteins to study their localization and interactions. koreamed.orgwikipedia.orgresearchgate.net The ability to introduce these probes at specific sites provides a high degree of precision for mechanistic studies. hallym.ac.kr

Table 2: this compound Analogues as Molecular Probes

| Analogue | Application | Technique(s) | Key Findings |

|---|---|---|---|

| L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (Anap) | Study of protein-ligand and protein-protein interactions; Imaging subcellular localization. koreamed.orghallym.ac.kr | Genetic Incorporation, Fluorescence Spectroscopy, FRET, Live-cell Imaging. koreamed.orghallym.ac.kr | Environment-sensitive fluorescence reports on conformational changes; enables imaging of protein location in nucleus and ER. hallym.ac.krnih.gov |

| Acridon-2-ylalanine (Acd) | Monitoring protein folding and binding interactions. koreamed.orgresearchgate.net | Fluorescence Lifetime Measurement, FRET, Luminescence Resonance Energy Transfer (LRET). koreamed.orgresearchgate.net | Acts as a long-lifetime fluorophore for studying protein conformational changes. researchgate.net |

| Unnatural Amino Acids in Peptides | Development of inhibitors for protein-protein interactions (e.g., Keap1-Nrf2). nih.gov | Fluorescence Polarisation, Differential Scanning Fluorimetry, Isothermal Titration Calorimetry. nih.gov | Incorporation improves binding affinity of peptide inhibitors. nih.gov |

Receptor Binding and Modulation Studies with this compound Derivatives

Derivatives of this compound have been investigated for their ability to bind to and modulate the function of various receptors, particularly G protein-coupled receptors (GPCRs). The naphthalene structure can serve as a scaffold that interacts with receptor binding pockets, leading to agonistic, antagonistic, or allosteric effects.

One area of research involves the modulation of opioid receptors. For instance, certain 1-aryl-2-aminoimidazoline derivatives, where the aryl group can be a naphthalene system, have been identified as allosteric modulators of the human mu-opioid receptor (MOP). cellsignal.com Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) site, and can either enhance (positive allosteric modulator, PAM) or inhibit (negative allosteric modulator, NAM) the effect of the endogenous ligand. cellsignal.com One such derivative demonstrated activity as a NAM by inhibiting β-arrestin recruitment upon co-administration with a full agonist, without affecting cAMP accumulation. cellsignal.com This highlights a promising strategy for developing safer analgesics by fine-tuning receptor signaling pathways rather than simple activation or blockade. cellsignal.com

The versatility of the naphthalene moiety is also evident in its incorporation into ligands for other receptors. For example, a compound named 5-bromo-2-methoxy-N-[3-(naphthalen-2-yl-methylphenyl)-acryloyl]-benzenesulphonamide has been noted in the context of GPCR research, indicating the utility of the naphthalen-2-yl structure in designing receptor-active molecules. nih.gov The ability of these compounds to modulate receptor function makes them valuable candidates for therapeutic development and as tools to dissect complex signaling cascades.

Cellular and Subcellular Mechanistic Studies (Excluding Clinical Human Trial Data)

Insights into Cell Cycle Regulation and Proliferation Pathways

The cell cycle is a tightly regulated process that governs cell growth and division, comprising four main phases: G1, S (synthesis), G2, and M (mitosis). tandfonline.com Progression through these phases is controlled by checkpoints that monitor for cellular integrity, such as DNA damage, and is driven by the activity of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.

Naphthalene derivatives have been shown to impact these fundamental processes. Studies on human glioma cells have demonstrated that certain naphthalene compounds can lead to telomere instability, alterations in the cell cycle, and inhibition of cell proliferation. The regulation of the cell cycle can be influenced at multiple points. The G1/S checkpoint, for instance, is a critical control point where the cell commits to DNA replication, a process that is often deregulated in cancer. Extracellular signals and internal stress can cause cell cycle arrest at the G1 or G2/M checkpoints to allow for repair or to prevent the propagation of errors. The mechanism by which naphthalene derivatives exert their effects may involve the modulation of key regulatory proteins like p53 or the retinoblastoma protein (Rb), or by influencing the expression of cyclins that control CDK activity.

Examination of Intracellular Localization and Transport Mechanisms

Understanding where a compound or a protein it targets is located within a cell is crucial for elucidating its mechanism of action. As previously discussed (Section 5.2), fluorescent analogues of this compound, such as Anap, are exceptionally useful for this purpose.

By genetically encoding Anap into a protein of interest, its subcellular localization can be directly visualized in living cells using fluorescence microscopy. hallym.ac.krresearchgate.net This technique has been successfully employed to track proteins to specific compartments like the nucleus and the endoplasmic reticulum in mammalian cells. nih.gov This method provides a powerful alternative to larger fluorescent protein tags (like GFP), as the small size of Anap is less likely to interfere with the natural trafficking and function of the host protein. koreamed.org

The transport of these amino acid analogues into the cell is another important mechanistic aspect. For noncanonical amino acids that are not recognized by endogenous transporters, their uptake can be a challenge. mdpi.com One strategy to improve membrane permeability is the esterification of the amino acid's carboxyl group. This modification increases the lipophilicity of the molecule, facilitating its passage across the cell membrane. mdpi.com

Studies on Oxidative Stress and Proteasome Pathway Modulation

Oxidative Stress

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. It is implicated in numerous pathologies. Naphthalene derivatives have been identified as potent modulators of oxidative stress pathways.

A notable example is the compound 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792), which exhibits significant anti-oxidative effects. In studies involving β-amyloid-induced microglial activation, a model relevant to Alzheimer's disease, KHG26792 was shown to attenuate oxidative stress by inhibiting the excessive generation of ROS. This effect is linked to the inhibition of NADPH oxidase (NOX), a key enzyme in ROS production. The compound also restored levels of the endogenous antioxidant glutathione (B108866) (GSH) and reduced protein oxidation.

The Nrf2 (nuclear factor erythroid 2-related factor 2) pathway is a master regulator of the cellular antioxidant response. koreamed.org Under normal conditions, Nrf2 is kept at low levels by its repressor, Keap1, which targets it for degradation by the proteasome. nih.gov Under oxidative stress, Nrf2 is stabilized, translocates to the nucleus, and activates the expression of numerous antioxidant and cytoprotective genes. nih.gov The anti-oxidative effects of compounds like KHG26792 may be mediated, at least in part, through the modulation of this Nrf2/Keap1 signaling axis.

Proteasome Pathway Modulation

The ubiquitin-proteasome system (UPS) is the primary cellular machinery for degrading most short-lived, damaged, or misfolded proteins. mdpi.com Proteins are targeted for degradation by being tagged with a chain of ubiquitin molecules, which is then recognized by the 26S proteasome complex. This system is vital for maintaining protein homeostasis (proteostasis) and regulating processes like cell cycle control and signal transduction. mdpi.comnih.gov

Table 3: Cellular and Subcellular Mechanisms

| Pathway | Analogue/Derivative | Mechanism | Cellular Outcome |

|---|---|---|---|

| Cell Cycle Regulation | Naphthalene derivatives | Potential modulation of cyclins, CDKs, or checkpoint proteins. | Inhibition of cell proliferation, induction of cell cycle alterations. |

| Intracellular Localization | L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (Anap) | Site-specific incorporation into proteins allows for fluorescent tracking. hallym.ac.krresearchgate.net | Visualization of protein localization in specific organelles (e.g., nucleus, ER). nih.gov |

| Oxidative Stress | 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792) | Inhibition of NADPH oxidase (NOX), reduction of ROS, restoration of GSH. | Protection against β-amyloid-induced oxidative damage in microglia. |

| Proteasome Pathway | Peptide inhibitors with unnatural amino acids | Inhibition of Keap1-mediated ubiquitination and proteasomal degradation of Nrf2. koreamed.orgnih.gov | Stabilization and activation of the Nrf2 antioxidant response. nih.gov |

Table 4: List of Compounds

| Compound Name |

|---|

| This compound |

| L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (Anap) |

| Acridon-2-ylalanine (Acd) |

| 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792) |

| 5-bromo-2-methoxy-N-[3-(naphthalen-2-yl-methylphenyl)-acryloyl]-benzenesulphonamide |

| Phenylalanine |

Design and Engineering of N Naphthalen 2 Ylalanine Based Peptidomimetics and Bioconjugates

Rational Design Principles for N-Naphthalen-2-ylalanine Peptidomimetics

Peptidomimetics are compounds designed to replicate the function of natural peptides but with improved pharmacological properties, such as enhanced metabolic stability and bioavailability. rsc.orgslideshare.net The rational design of peptidomimetics containing this compound is guided by several key principles aimed at leveraging the distinct characteristics of the naphthyl group.

A primary strategy in peptidomimetic design is to replace parts of the labile peptide backbone with more robust, non-peptidic scaffolds while maintaining the spatial orientation of critical side-chain pharmacophores. vanderbilt.edu The bulky and hydrophobic nature of the this compound side chain makes it an effective tool for mimicking large hydrophobic amino acids like phenylalanine or tryptophan, but with altered conformational properties. This substitution can be used to probe and optimize interactions within a protein's binding pocket.

Computational methods, combined with structure-activity relationship (SAR) data, are central to modern rational design. upc.edu These tools help to create a pharmacophore model that defines the essential steric and electronic features for biological activity. upc.edu The this compound residue can be incorporated into various scaffolds, such as pyrimidodiazepines, which are designed to mimic secondary structures like α-helices or β-turns. chemrxiv.org This approach allows for the creation of small-molecule modulators of protein-protein interactions (PPIs) that overcome the limitations of traditional peptides. chemrxiv.orgnih.gov

Key design criteria for developing peptidomimetics include:

Structural Mimicry : The scaffold should position the pharmacophoric groups, including the naphthyl moiety, in a three-dimensional arrangement that mimics the bioactive conformation of the parent peptide. vanderbilt.eduamericanpharmaceuticalreview.com

Conformational Constraint : Introducing the rigid naphthyl group can reduce the conformational flexibility of a peptide, which can lock it into its bioactive shape, leading to higher affinity and selectivity for its target. nih.gov

Backbone Modification : The peptide backbone itself can be altered using amide bond isosteres or other modifications to increase resistance to enzymatic degradation by proteases. americanpharmaceuticalreview.comuminho.pt

Improved Pharmacokinetics : Design efforts aim to create molecules with better absorption, distribution, metabolism, and excretion (ADME) profiles, which is a significant challenge for traditional peptide drugs. rsc.orgrsc.org

In practice, the design process is often hierarchical. It begins with identifying the essential amino acids in a bioactive peptide, followed by systematic replacement and modification to create derivatives with less peptide character, culminating in a non-peptidic molecule with the desired activity. americanpharmaceuticalreview.com The incorporation of this compound is a strategic choice in this process to enhance hydrophobic interactions and introduce conformational rigidity. nih.govmdpi.com

Development of Fluorescent this compound Analogues as Advanced Biosensors

The intrinsic fluorescence of the naphthalene (B1677914) ring system makes this compound and its derivatives powerful tools for creating advanced biosensors. beilstein-journals.orgthno.org These fluorescent amino acids can be incorporated into proteins to act as probes that report on local environmental changes, protein conformational dynamics, and molecular interactions. acs.orgnih.gov

A prominent example is the fluorescent amino acid 3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (Anap) , an analogue of this compound. acs.org Anap is a small, environmentally sensitive fluorophore whose emission properties are highly dependent on the polarity of its surroundings. acs.org This characteristic makes it an excellent probe for detecting ligand-induced conformational changes in proteins. acs.org When Anap is incorporated into a protein, changes in the protein's structure that alter the local environment of the Anap side chain will result in a detectable shift in its fluorescence emission spectrum. acs.org

Table 1: Fluorescence Properties of Anap in Various Solvents Data sourced from Journal of the American Chemical Society acs.org.

| Solvent | Emission Maximum (nm) |

|---|---|

| Water | 530 |

| Methanol | 500 |

| Acetonitrile | 470 |

| Dichloromethane | 450 |

The development of such biosensors often involves genetically encoding the fluorescent amino acid at specific sites within a target protein. researchgate.netunl.edu This site-specific incorporation allows researchers to probe defined regions of a protein's structure and function in vitro and in living cells. nih.govnih.gov Unlike larger fluorescent protein tags (like GFP), these small amino acid probes are less likely to perturb the native structure and function of the target protein. researchgate.netnih.gov The unique properties of these unnatural amino acids enable sensor designs that cannot be achieved with the 20 canonical amino acids. nih.govunl.edu

Strategies for Genetic Code Expansion Incorporating this compound

Genetic code expansion (GCE) technology enables the site-specific incorporation of non-canonical amino acids (ncAAs), such as this compound, into proteins in living organisms. oregonstate.edunih.gov This powerful technique relies on the introduction of an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair. nih.govoregonstate.edu This orthogonal pair functions independently of the host cell's endogenous translational machinery and does not cross-react with canonical amino acids or tRNAs. oregonstate.edugoogle.com

The general strategy involves these key components:

A Repurposed Codon : A codon, typically a nonsense (stop) codon like UAG (amber) or a frameshift codon, is repurposed to encode the ncAA. nih.govyale.edu

An Orthogonal tRNA : An engineered tRNA (e.g., tRNACUA) that recognizes the repurposed codon. acs.org

An Orthogonal Aminoacyl-tRNA Synthetase (aaRS) : An engineered synthetase that specifically recognizes the desired ncAA (e.g., this compound) and charges it onto the orthogonal tRNA. acs.orgnih.gov

Table 2: Essential Components for Genetic Code Expansion

| Component | Function | Example |

|---|---|---|

| Non-Canonical Amino Acid (ncAA) | The new amino acid to be incorporated. | This compound (NapA) |

| Orthogonal Synthetase (aaRS) | Specifically attaches the ncAA to the orthogonal tRNA. | Engineered Phenylalanyl-tRNA Synthetase (PheRS) nih.govacs.org |

| Orthogonal tRNA | Recognizes a repurposed codon on the mRNA. | Engineered tRNA with CUA anticodon for the UAG codon. acs.org |

| Target Gene | Contains the repurposed codon at the desired incorporation site. | A gene with a UAG codon inserted at a specific position. |

| Host Organism | Provides the translational machinery (ribosomes, etc.). | E. coli or mammalian cells. nih.govacs.org |

Researchers have successfully developed systems for incorporating this compound (referred to as NapA or 2-Nal) and its analogues. For instance, systematic directed evolution was used to create a chimeric Phenylalanyl-tRNA synthetase (PheRS)/tRNA system with high efficiency for incorporating 2-naphthyl-Ala (NapA) into proteins in E. coli. nih.govacs.org In another study, an orthogonal E. coli leucyl-tRNA synthetase (LeuRS)/tRNA pair was evolved in a stepwise manner to first incorporate 3-(naphthalen-2-ylamino)-2-aminopropanoic acid (Nap) , and then further engineered to accept the larger fluorescent analogue, Anap, in yeast. acs.org These strategies expand the chemical diversity of proteins, allowing for the creation of novel biomolecules with enhanced functions. scripps.edubiorxiv.org

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are crucial for optimizing the biological activity and physical properties of this compound-containing compounds. These studies involve synthesizing a series of derivatives with systematic structural modifications and evaluating how these changes affect their function and characteristics.

An example of SAR can be seen in the development of novel HIV-1 capsid (CA) protein binders. mdpi.com Researchers synthesized a series of peptidomimetics based on a known binder, PF-74, incorporating a naphthalen-2-yl group. By varying other parts of the molecule, they could establish clear SAR trends.

Table 3: SAR of N-Naphthalen-2-yl-acetamido Derivatives as HIV-1 Inhibitors Data sourced from Molecules mdpi.com. EC50 is the half-maximal effective concentration.

| Compound | Key Structural Moiety | R-Group on Benzyl | Anti-HIV-1 Activity (EC50, µM) |

|---|---|---|---|

| I-6 | naphthalen-2-yl | 4-fluoro | 5.20 |

| I-7 | naphthalen-2-yl | 4-chloro | 2.53 |

| I-15 | naphthalen-2-yl | 3-fluoro | 3.59 |

| I-16 | naphthalen-2-yl | 3,4-difluoro | 3.97 |

This study demonstrated that substitutions on an associated phenyl ring significantly impacted antiviral potency, with the 4-chloro derivative (I-7) showing the highest activity. Such SAR data is invaluable for the rational design of more potent inhibitors. biorxiv.org Similarly, in the development of opioid ligands, derivatives containing a (tetrahydronaphthalen-2-yl)methyl group showed that adding a hydroxyl substituent greatly enhanced binding affinity compared to other groups. nih.govresearchgate.net

Structure-Property Relationship (SPR) studies investigate how molecular structure influences physical or chemical properties. The fluorescent properties of the Anap analogue of this compound are a clear example of SPR. As shown previously in Table 1, the fluorescence emission maximum of Anap is highly sensitive to the polarity of its solvent environment, shifting from 530 nm in polar water to 450 nm in nonpolar dichloromethane. acs.org This well-defined relationship between the structure's local environment and its fluorescent property is precisely what allows it to function as a sensitive biosensor for protein conformational changes. acs.org

Advanced Applications of N Naphthalen 2 Ylalanine in Chemical Biology and Materials Science Research

Utilization of N-Naphthalen-2-ylalanine in Molecular Probe Development

The intrinsic fluorescence of the naphthalene (B1677914) ring system is a key feature that makes this compound an excellent scaffold for the development of molecular probes. These probes are designed to detect and report on specific biological events or changes in the molecular environment through alterations in their fluorescence properties.

The D-enantiomer, β-(2-naphthyl)-D-alanine (D-Nal), has been used as a fluorescent probe by incorporating it into cyclic analogues of the alpha-melanocyte stimulating hormone (α-MSH). nih.gov These studies demonstrated that D-Nal possesses a unique fluorescence profile with a longer excited-state lifetime than the naturally fluorescent amino acid tryptophan, which allows for the clear spectroscopic distinction between the two. nih.gov This property was leveraged to investigate the interaction of these peptides with lipid membranes, revealing that D-Nal penetrates deeply into the lipid bilayer. nih.gov This finding suggests a potential link between the deeper membrane penetration of these analogues and their high affinity and selectivity for the melanocortin-4 receptor. nih.gov

A related compound, 3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (Anap), is a small, environmentally sensitive fluorescent amino acid that can be genetically incorporated into proteins. acs.org This technique provides a powerful tool to study protein structure and function in real-time. acs.orgupenn.edu For example, Anap has been employed in a specialized Förster Resonance Energy Transfer (FRET) technique to measure short-range distances and monitor conformational changes in proteins such as ion channels. elifesciences.org

Beyond protein studies, polymers functionalized with naphthyl-alanine derivatives have been created for use in temperature-responsive chromatography. nih.gov A copolymer of N-isopropylacrylamide and N-acryloyl-3-(2-naphthyl)-L-alanine methyl ester was shown to undergo a reversible phase transition, which could be used to modulate the separation of aromatic compounds. nih.gov The inclusion of the naphthyl-alanine derivative was found to significantly enhance the retention selectivity for these molecules. nih.gov Additionally, fluorescent probes based on the naphthalene structure have been synthesized to detect important biological thiols like glutathione (B108866) in living cells, showcasing their utility in cellular imaging. thno.orgmdpi.com

| Probe Derivative | Application | Key Finding | Reference |

|---|---|---|---|

| β-(2-naphthyl)-D-alanine (D-Nal) in α-MSH analogues | Studying peptide-membrane interactions | D-Nal acts as a unique fluorescent probe, penetrating deep into the lipid bilayer. | nih.gov |

| 3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (Anap) | Probing protein conformational changes | Can be genetically encoded and used in FRET-based studies to measure intramolecular distances. | acs.orgelifesciences.org |

| Poly(NIPAAm-co-Nap) | Temperature-responsive chromatography | The naphthyl-alanine moiety significantly increases the retention selectivity for aromatic compounds. | nih.gov |

| Naphthalene-2,3-dicarboxaldehyde (NDA) derivatives | Detection of glutathione (GSH) in living cells | Capable of detecting intracellular GSH with good cell permeability and fluorescence response. | thno.org |

Contributions to Pre-clinical Drug Discovery and Development (e.g., Enzyme Inhibitors, Antimicrobial Agents)

In the field of medicinal chemistry, this compound serves as a valuable building block for the synthesis of new therapeutic candidates. The naphthalene group can enhance binding to biological targets through hydrophobic and aromatic interactions, often leading to improved potency and selectivity.

Significant advancements have been made in the development of antimicrobial agents. The introduction of a naphthalen-2-yl group into a series of N-2,5-dimethylphenylthioureido acid derivatives resulted in a substantial increase in their antimicrobial activity against the Gram-positive bacteria Staphylococcus aureus and Enterococcus faecium. mdpi.com Research on derivatives of the antimicrobial peptide lactoferricin (B1576259) has also underscored the importance of large aromatic side chains for activity; replacing native tryptophan residues with β-(naphth-2-yl)alanine (2-Nal) helped to elucidate these structure-activity relationships. researchgate.net Furthermore, thiazolidinone compounds that include a nitronaphthylamine substituent have been synthesized and found to possess both antibacterial and antifungal properties. nih.gov

This compound derivatives have also been explored as enzyme inhibitors. For example, compounds based on naphthalene-N-sulfonyl-D-glutamic acid have been identified as inhibitors of MurD and MurE, which are essential enzymes in the bacterial cell wall synthesis pathway, making them attractive targets for new antibiotics. nih.gov In another area, peptide-based molecules containing an epoxide or aziridine (B145994) ring have been developed as potent and selective inhibitors of N-terminal nucleophile (Ntn) hydrolases, a class of enzymes that includes the proteasome. google.com These inhibitors show potential as anti-inflammatory and anti-proliferative drugs. google.com

| Compound Class | Target/Application | Key Finding | Reference |

|---|---|---|---|

| N-2,5-dimethylphenylthioureido acid derivatives | Antibacterial agents | Naphthalen-2-yl substitution significantly enhanced activity against Gram-positive bacteria. | mdpi.com |

| Lactoferricin derivatives | Antimicrobial peptides | Substitution with 2-Nal confirmed the importance of a large aromatic side chain for activity. | researchgate.net |

| Thiazolidinone derivatives | Antibacterial and antifungal agents | Nitronaphthylamine substituent conferred broad-spectrum antimicrobial properties. | nih.gov |

| Naphthalene-N-sulfonyl-D-Glu derivatives | Enzyme inhibitors (MurD/MurE) | Acted as inhibitors of essential bacterial cell wall synthesis enzymes. | nih.gov |

| Peptide α′,β′-epoxides and aziridines | Enzyme inhibitors (Proteasome) | Selectively inhibit N-terminal nucleophile hydrolases, with potential anti-inflammatory and anti-proliferative effects. | google.com |

Integration of this compound into Supramolecular Assemblies and Host-Guest Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The naphthalene moiety of this compound is adept at participating in such interactions, particularly π-π stacking and hydrophobic effects, making it a key component in the design of self-assembling systems. reading.ac.ukfrontiersin.org

Peptides that are chemically linked to a naphthalene group often exhibit a strong tendency to self-assemble into well-ordered nanomaterials, such as nanofibers and hydrogels. reading.ac.ukmdpi.com The driving forces for this assembly are a combination of the stacking of the aromatic naphthalene rings and hydrogen bonding between the peptide units. reading.ac.ukfrontiersin.org For example, simple dipeptides attached to a naphthalene derivative have been shown to form stable hydrogels composed of a network of nanoscale fibrils. reading.ac.uk These materials are often biocompatible and are being investigated for applications in regenerative medicine and as vehicles for drug delivery. rsc.orgthno.org

The principles of host-guest chemistry, where a larger 'host' molecule encloses a smaller 'guest', are central to many biological processes and materials design. wikipedia.orglibretexts.org The hydrophobic nature of this compound makes it an ideal guest for various macrocyclic hosts, such as cyclodextrins and calixarenes. nih.govfrontiersin.org The encapsulation of a guest molecule within a host can dramatically alter its properties, such as increasing its solubility in water. nih.gov This strategy is widely used to formulate drugs and to create advanced materials that can respond to external stimuli. nih.govfrontiersin.org Researchers have also synthesized acyclic host molecules, known as acyclic pillar[n]naphthalenes, which can effectively bind guest molecules, demonstrating that macrocyclization is not always a prerequisite for strong host-guest interactions. nih.gov

Potential in Organic Materials Science and Functional Polymer Design

The incorporation of this compound and other naphthalene-containing monomers into polymer chains is a promising strategy for creating functional organic materials with tailored properties for a range of applications.

Polymers containing naphthalene units in their backbone, such as naphthalene polyimides and those based on naphthalene diimide (NDI), are of great interest for use in organic electronics. google.commdpi.com The extended π-conjugated system of these materials can facilitate the transport of electrical charges, a critical property for devices like organic field-effect transistors (OFETs) and solar cells. google.com NDI-based polymers, in particular, have been developed as high-performance n-type semiconductors. rsc.orgcambridge.org Scientists have been able to fine-tune the electronic properties and stability of these polymers, for instance, by incorporating chlorine atoms into the polymer structure, which led to OTFTs that could operate even when submerged in water. cambridge.org

The ability to control the crystallinity of these polymers is crucial for optimizing device performance. acs.org By creating random copolymers of NDI with other monomers, researchers can carefully control the degree of ordering in the solid state. acs.org This allows for a balance to be struck between high charge carrier mobility, which is favored by high crystallinity, and the optimal morphology for charge generation in solar cells. acs.org In another innovative approach, NDI-based polymers have been synthesized with side chains that can be removed by heating. acs.org This allows the polymer to be processed from solution and subsequently rendered insoluble, a feature that is highly advantageous for the fabrication of complex, multi-layered electronic devices. acs.org

| Polymer Type | Application | Key Feature/Finding | Reference |

|---|---|---|---|

| Naphthalene Polyimides | Optoelectronic materials | Solution-processable precursor allows for the synthesis of high molecular weight, thermally stable polyimides. | google.com |

| Naphthalene Diimide (NDI) Side-Chain Polymer | Perovskite Solar Cells | Acts as an effective, dopant-free electron-extraction layer, improving long-term device stability. | rsc.org |

| Chlorinated NDI-based Polymers | Organic Thin-Film Transistors (OTFTs) | Exhibit n-channel behavior with good electron mobility and enhanced operational stability, including in water. | cambridge.org |

| NDI-based Random Copolymers | All-Polymer Solar Cells & OFETs | Tunable crystallinity allows for optimization of both electron mobility and power conversion efficiency. | acs.org |

| NDI-based polymers with thermally cleavable side chains | Organic Electronics | Renders the polymer insoluble after processing, preventing intermixing of layers in multilayer devices. | acs.org |

Future Directions and Emerging Research Frontiers for N Naphthalen 2 Ylalanine

Integration of Artificial Intelligence and Machine Learning in N-Naphthalen-2-ylalanine Research

Key areas for AI/ML integration include:

Predictive Modeling of Protein Behavior: ML algorithms can be trained on existing data from proteins containing fluorescent amino acids. These models could predict how the incorporation of this compound at specific sites will affect a target protein's structure, stability, and function, thus minimizing trial-and-error in experimental design.

De Novo Design of Biosensors: AI can facilitate the design of novel protein-based biosensors. By analyzing the environmental sensitivity of the naphthalene (B1677914) fluorophore, ML models could suggest optimal incorporation sites for this compound to create sensors that report on specific cellular events, such as ligand binding or conformational changes, with high signal-to-noise ratios.

Optimization of Synthesis Pathways: The chemical synthesis of complex ncAAs can be challenging. mdpi.com AI-driven retrosynthesis tools can analyze known reaction pathways to propose novel, more efficient, and higher-yielding synthetic routes for this compound and its derivatives. researchgate.net

High-Throughput Data Analysis: Research involving fluorescent probes generates large, complex datasets from techniques like fluorescence lifetime imaging microscopy (FLIM) and Förster resonance energy transfer (FRET). AI can automate and enhance the analysis of this data, enabling more accurate and rapid interpretation of protein dynamics and interactions in living cells. mdpi.com

Table 1: Potential Applications of AI/ML in this compound Research

| AI/ML Application Area | Required Input Data | Predicted Outcome/Advantage | Potential Impact |

|---|---|---|---|

| Predictive Structural Modeling | Protein sequences, known structures with ncAAs, biophysical data (fluorescence, stability) | Accurate models of proteins containing this compound; prediction of structural perturbation. | Faster, more rational design of biophysical experiments. |

| Synthesis Route Optimization | Databases of chemical reactions, known synthesis pathways for ncAAs, reaction conditions and yields. | Novel, cost-effective, and high-yield synthesis pathways. | Increased accessibility and reduced cost of this compound for research. |

| Biosensor Design | Fluorescence data (quantum yield, lifetime) in different environments, protein dynamics data. | Optimal sites for ncAA incorporation to maximize sensitivity to specific biological events. | Development of highly sensitive, custom-designed biosensors for cellular imaging. |

| Image & Spectral Analysis | Fluorescence microscopy images, FRET data, fluorescence lifetime decay curves. | Automated, high-throughput analysis of complex datasets; extraction of subtle dynamic information. | Accelerated discovery in studies of protein dynamics and cellular processes. |

Multidisciplinary Approaches for Exploring Novel Applications of this compound

The full potential of this compound can only be unlocked through the convergence of multiple scientific disciplines. mdpi.com Collaborations between chemists, biologists, physicists, and computational scientists are essential for developing new applications that transcend traditional research boundaries. nih.govufrn.br

Chemical Biology and Synthetic Biology: The core of this compound research lies at the interface of chemical and biological synthesis. nih.gov Chemists can design and create novel derivatives with altered photophysical properties (e.g., red-shifted emission, enhanced photostability), while synthetic biologists can engineer improved orthogonal translation systems (aminoacyl-tRNA synthetase/tRNA pairs) for the efficient and site-specific incorporation of these probes into proteins in a wide range of organisms. nih.govnih.govacs.org This synergy enables the study of proteins in their native cellular context with minimal perturbation. rsc.org

Biophysics and Materials Science: The fluorescent nature of the naphthalene side chain makes it an excellent probe for biophysical studies. nsf.gov Teaming up with materials scientists could lead to the development of hybrid materials, where proteins containing this compound are integrated onto surfaces or into nanoparticles. This could yield novel biosensors with applications in diagnostics or smart materials that respond to biological stimuli.

Computational Chemistry and Structural Biology: Combining experimental data with computational simulations provides a powerful approach to understanding molecular behavior. mdpi.comscirp.org High-level computational studies can model the excited-state dynamics of the naphthalene fluorophore within a protein's binding pocket, offering insights that are difficult to obtain experimentally. This integrated approach can help rationalize observed fluorescence changes and guide the design of next-generation probes.

Table 2: Multidisciplinary Synergy in this compound Research

| Collaborating Disciplines | Contribution of Each Field | Resulting Novel Application or Insight |

|---|---|---|

| Synthetic Chemistry + Synthetic Biology | Chemistry: Design of new fluorophores. Biology: Engineering of orthogonal translation systems. | Genetically encoded biosensors with tailored properties for live-cell imaging of protein-protein interactions. nih.gov |

| Biophysics + Materials Science | Biophysics: Characterization of photophysical properties. Materials Science: Development of novel substrates/nanomaterials. | Hybrid biomaterials for advanced diagnostics or environmentally responsive systems. |

| Structural Biology + Computational Chemistry | Structural Biology: Provides high-resolution protein structures (X-ray, NMR). Computational Chemistry: Simulates molecular dynamics and electronic properties. mdpi.com | Detailed mechanistic understanding of how protein conformational changes modulate fluorescence signals. scirp.org |

Challenges and Opportunities in the Synthesis and Application of this compound in Complex Biological Systems

Despite its promise, significant hurdles remain in the synthesis and use of this compound, particularly in complex biological environments. Overcoming these challenges presents major opportunities for innovation.

Synthesis Challenges and Opportunities: The synthesis of enantiomerically pure this compound is a multi-step process that can be inefficient and costly. nih.govnih.gov

Challenges: Key challenges include achieving high yields, ensuring stereochemical purity (L-enantiomer for ribosomal incorporation), and the use of harsh reagents or protecting group strategies that are not environmentally friendly. mdpi.com

Opportunities: There is a need for more efficient and scalable synthetic routes. nih.gov The development of novel catalytic methods, such as palladium-catalyzed C-N cross-coupling reactions, offers a promising avenue for streamlining the synthesis. mit.eduacs.org Furthermore, exploring enzymatic or chemo-enzymatic routes could provide a greener and more stereoselective approach to production.

Application Challenges and Opportunities in Complex Systems: The ultimate goal is to use this compound as a probe within living organisms to study biology in its most complex state.

Challenges: The efficiency of genetic code expansion can be low, especially in mammalian cells or whole organisms, leading to low yields of the target protein. nih.gov The engineered aminoacyl-tRNA synthetase must be highly specific for this compound to prevent misincorporation of natural amino acids. Moreover, the introduction of a bulky naphthalene group could potentially perturb the structure and function of the protein under investigation. elifesciences.org Applying these methods to complex systems like living animals presents further challenges in delivering the ncAA and the genetic components for its incorporation. rsc.org

Opportunities: The development of more robust and efficient orthogonal translation systems is a major area of opportunity. nih.gov This includes evolving synthetases with higher activity and specificity and improving the stability and expression of the system components in eukaryotes. The ability to incorporate this compound into proteins in living animals would unlock the ability to study protein function and drug engagement in real-time, providing invaluable insights into health and disease. nih.gov For example, analogs like 3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (Anap) have already been used to probe the dynamics of ion channels in brain tissue, highlighting the immense potential of this class of compounds. nih.gov

Table 3: Summary of Challenges and Opportunities

| Area | Key Challenge | Key Opportunity |

|---|---|---|

| Chemical Synthesis | Low yields, scalability, and stereocontrol in multi-step synthesis. mdpi.comnih.gov | Development of novel catalytic (e.g., Pd-catalyzed) and enzymatic methods for greener, more efficient synthesis. mit.edu |

| Protein Incorporation | Low efficiency and fidelity of the orthogonal synthetase/tRNA pair in complex systems. nih.gov | Engineering next-generation genetic code expansion systems for robust incorporation in mammalian cells and organisms. nih.gov |

| Biological Application | Potential for the bulky naphthalene group to perturb protein structure and function. | Use as a minimally invasive probe to study complex biological processes (e.g., protein folding, PPIs) in their native environment. nih.govnsf.gov |

| In Vivo Studies | Delivery of the ncAA and genetic machinery into living animals; achieving sufficient expression levels. rsc.org | Real-time monitoring of protein dynamics and therapeutic target engagement in disease models. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。